![molecular formula C6H12ClNO2 B163433 (1S,2R)-(+)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride CAS No. 128052-92-6](/img/structure/B163433.png)
(1S,2R)-(+)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride
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Overview
Description
(1S,2R)-(+)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride, or (+)-2-Aminocyclopentanecarboxylic acid hydrochloride (ACPC-HCl), is an organic compound with a molecular formula of C5H11NO2•HCl. It is an optically active, crystalline solid that is soluble in water and ethyl alcohol. ACPC-HCl is used as a chiral building block in organic synthesis and is also used in pharmaceutical and biochemical research.
Mechanism of Action
(1S,2R)-(+)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride is an optically active compound, meaning it has the ability to rotate the plane of polarized light. This property is due to the presence of a chiral center, which is formed when the hydrochloride ion is added to the (+)-2-amino-1-cyclopentanecarboxylic acid molecule. This chiral center is responsible for the optical activity of the compound and is what allows it to be used as a chiral building block in organic synthesis.
Biochemical and Physiological Effects
Due to its chiral nature, this compound can be used to synthesize a variety of compounds with different biochemical and physiological effects. For example, the anti-epileptic drug pregabalin is derived from this compound and has been found to be effective in treating certain types of epilepsy. Additionally, this compound has been used in the synthesis of chiral polymers and polysaccharides, which have been found to have applications in the field of drug delivery.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (1S,2R)-(+)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride in lab experiments is its availability. This compound is commercially available, making it easy to obtain for use in experiments. Additionally, it is relatively easy to synthesize, making it a good choice for experiments that require a large amount of the compound. However, one of the main limitations of using this compound is its chirality. As a chiral compound, the two enantiomers of this compound can have different effects on the outcome of an experiment, making it important to use the correct enantiomer for the desired result.
Future Directions
There are many potential future directions for the use of (1S,2R)-(+)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride in scientific research. One potential direction is the use of this compound in the synthesis of chiral drugs. Additionally, this compound could be used in the development of chiral polymers and polysaccharides for use in drug delivery systems. Furthermore, this compound could be used to synthesize chiral catalysts, which could be used to speed up and improve the efficiency of organic synthesis reactions. Finally, this compound could be used to synthesize chiral building blocks for use in the synthesis of complex organic molecules.
Synthesis Methods
(1S,2R)-(+)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride is synthesized by the reaction of (+)-2-amino-1-cyclopentanecarboxylic acid with hydrochloric acid. This reaction yields (+)-2-amino-1-cyclopentanecarboxylic acid hydrochloride as a white crystalline solid. The reaction is typically carried out in an aqueous solution at a temperature of around 25°C.
Scientific Research Applications
(1S,2R)-(+)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride is widely used in scientific research due to its ability to form a chiral center. It is often used as a chiral building block in organic synthesis and has been used to synthesize a variety of compounds, such as chiral amines, carboxylic acids, and alcohols. It has also been used in the synthesis of chiral drugs, such as the anti-epileptic drug pregabalin. Additionally, this compound has been used in the synthesis of chiral polymers and polysaccharides.
properties
IUPAC Name |
(1S,2R)-2-aminocyclopentane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c7-5-3-1-2-4(5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBDVNLIEHCCTP-UYXJWNHNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H](C1)N)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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